WAY 181187 oxalate
Description
Historical Context and Discovery of 5-HT6 Receptors
The journey to identify the 5-HT6 receptor began with observations of a 5-HT-stimulated adenylate cyclase activity in the striatum that did not align with the pharmacological profiles of any known serotonin (B10506) receptor classes at the time. en-journal.orgnih.gov Further evidence emerged from studies on neuroblastoma cells that also displayed 5-HT-stimulated cAMP production sensitive to antipsychotic drugs, suggesting the presence of a novel receptor. en-journal.orgnih.gov These initial findings spurred further investigation, culminating in the cloning and sequencing of the rat 5-HT6 receptor from striatal tissue in 1993 by two independent research groups. en-journal.orgunav.edu The human counterpart was subsequently cloned in 1996 and found to share 89% sequence homology with the rat receptor. en-journal.orgunav.edu This discovery opened a new avenue in neuropharmacology, leading to the development of selective ligands to probe the receptor's function. nih.govannualreviews.org
Anatomical Distribution of 5-HT6 Receptors in the Brain
The 5-HT6 receptor is expressed almost exclusively within the CNS. wikipedia.org Its distinct distribution pattern, with high densities in brain regions associated with learning, memory, and mood, underpins the intense research interest in its function. mdpi.comnih.gov In situ hybridization and autoradiographic binding studies have consistently mapped its localization across various species, revealing a generally similar pattern in rats and humans. en-journal.org
Table 2: Regional Distribution of 5-HT6 Receptors in the Rat Brain
| Brain Region | Receptor Density Level | Source(s) |
|---|---|---|
| Striatum (Caudate-Putamen) | High | en-journal.orgjneurosci.org |
| Olfactory Tubercles | High | en-journal.orgjneurosci.org |
| Nucleus Accumbens | High | en-journal.orgjneurosci.org |
| Hippocampus | Moderate to High | en-journal.orgunav.edujneurosci.org |
| Cerebral Cortex | Moderate | en-journal.orgjneurosci.org |
| Thalamus | Moderate | en-journal.orgsnmjournals.org |
| Amygdala | Moderate | jneurosci.orgsnmjournals.org |
| Cerebellum | Present | mdpi.comwikipedia.org |
The striatum, including the caudate-putamen, exhibits one of the highest densities of 5-HT6 receptors in the brain. en-journal.orgjneurosci.orgnih.gov These receptors are found on the medium spiny neurons of both the direct (striatonigral) and indirect (striatopallidal) pathways, which are critical for motor control and procedural learning. nih.govnih.gov The dense expression in this region suggests a significant role for 5-HT6 receptors in modulating striatal-based behaviors. nih.gov Research using the 5-HT6 receptor agonist WAY-181187 has demonstrated that receptor activation leads to a significant increase in extracellular concentrations of the inhibitory neurotransmitter GABA in the striatum, highlighting a mechanism by which it can influence striatal circuit function. en-journal.orgsnmjournals.org
High levels of 5-HT6 receptor mRNA and protein are consistently found in the olfactory tubercles. en-journal.orgnih.gov This region is part of the ventral striatum and is involved in processing olfactory information and reward-related behaviors. The abundant expression of 5-HT6 receptors in the olfactory tubercles suggests their involvement in these functions. en-journal.orgjneurosci.org
As a key component of the brain's reward circuitry, the nucleus accumbens also shows a high concentration of 5-HT6 receptors. en-journal.orgunav.edu This localization implicates the receptor in the modulation of motivation, reinforcement, and goal-directed behaviors. nih.gov Studies have shown that increased 5-HT6 receptor expression in the nucleus accumbens can influence the rewarding properties of substances of abuse. mdpi.comnih.gov
The hippocampus, a brain structure vital for learning and memory, expresses moderate to high levels of 5-HT6 receptors. en-journal.orgunav.edunih.gov The receptors are found in key hippocampal subfields, including the dentate gyrus and the CA1, CA2, and CA3 regions. unav.edu This distribution strongly supports the receptor's role in cognitive processes. nih.govtaylorandfrancis.com Activation of 5-HT6 receptors has been shown to modulate hippocampal activity. acs.org Specifically, studies involving the agonist WAY-181187 have shown that 5-HT6 receptor stimulation increases extracellular GABA levels in the dorsal hippocampus. en-journal.orgsnmjournals.org Furthermore, WAY-181187 has been observed to attenuate long-term potentiation, a cellular correlate of learning and memory, and facilitate GABAergic neurotransmission in the rat hippocampus. ncats.io
Beyond the aforementioned areas, 5-HT6 receptors are also present in other significant brain regions. Moderate receptor levels are detected in the cerebral cortex, thalamus, and amygdala. en-journal.orgjneurosci.orgsnmjournals.org The presence in the cerebral cortex suggests a role in higher-order cognitive functions, while localization in the amygdala points to an involvement in emotional processing. jneurosci.orgsnmjournals.org Lower levels have also been noted in the cerebellum. mdpi.comwikipedia.org The widespread, yet specific, distribution of the 5-HT6 receptor throughout brain regions critical for complex neurological functions underscores its importance as a subject of research, with selective tools like WAY-181187 oxalate (B1200264) being essential for these investigations.
Compound Reference Table
Hippocampus
Physiological Roles of 5-HT6 Receptors in Neuromodulation
The 5-HT6 receptor plays a significant modulatory role in the CNS, influencing the activity of several key neurotransmitter systems. tocris.com Its activation or blockade can have profound effects on cholinergic and dopaminergic signaling, which in turn impacts cognitive processes like learning and memory. nih.govtocris.comwikipedia.org
Cholinergic Neurotransmission Modulation
A substantial body of evidence suggests an inverse relationship between 5-HT6 receptor activity and cholinergic neurotransmission. Blockade of 5-HT6 receptors has been shown to increase the release of acetylcholine (B1216132) in the hippocampus and cortex. mdpi.comunav.edu This effect is believed to be mediated indirectly, as 5-HT6 receptors are not typically located on cholinergic neurons themselves. unav.edutaylorandfrancis.com Instead, they are expressed on GABAergic interneurons, and their antagonism is thought to disinhibit these interneurons, leading to an increase in cholinergic activity. unav.edu Conversely, activation of 5-HT6 receptors with agonists like WAY-181187 is associated with a functional suppression of the cholinergic system. taylorandfrancis.com This modulation of the cholinergic system is a key reason for the interest in 5-HT6 receptors as a target for cognitive enhancement. patsnap.comfrontiersin.org
Dopaminergic Neurotransmission Modulation
The 5-HT6 receptor also exerts a modulatory influence on the dopaminergic system. Blockade of 5-HT6 receptors can facilitate the release of dopamine (B1211576) in the frontal cortex. wikipedia.org In contrast, the 5-HT6 receptor agonist WAY-181187 has been shown to produce modest but significant decreases in cortical and striatal dopamine levels. nih.govresearchgate.netresearchgate.net This effect is likely mediated by an increase in GABAergic transmission, as the reduction in dopamine levels caused by WAY-181187 can be blocked by a GABAA receptor antagonist. nih.gov The interaction between the 5-HT6 receptor and the dopaminergic system is complex and appears to be region-specific. nih.gov
Role in Spatial Learning and Memory Processes
Given their localization in the hippocampus and their modulation of key neurotransmitter systems, 5-HT6 receptors are heavily implicated in spatial learning and memory. nih.govtocris.com The effects of manipulating 5-HT6 receptors on these cognitive functions are complex and can be contradictory. Blockade of 5-HT6 receptors has often been associated with pro-cognitive effects, improving performance in tasks such as the Morris water maze. nih.govoup.com However, some studies have shown that 5-HT6 receptor agonists can also have beneficial effects on certain aspects of cognition. nih.gov For instance, the 5-HT6 agonist WAY-181187 has been observed to enhance extra-dimensional set-shifting, a measure of cognitive flexibility. csusb.edu Conversely, other studies have reported that WAY-181187 can impair spatial memory. ijpsonline.comwikipedia.org These seemingly conflicting results highlight the intricate role of the 5-HT6 receptor in different phases of learning and memory. csusb.edu
Rationale for Targeting 5-HT6 Receptors in Preclinical Research for Neurological and Psychiatric Disorders
The unique neuroanatomical distribution and functional profile of the 5-HT6 receptor make it a compelling target for preclinical research into various neurological and psychiatric conditions. en-journal.orgnih.gov The potential to modulate cholinergic and dopaminergic systems, both of which are dysregulated in disorders like Alzheimer's disease and schizophrenia, is a primary driver for this research. patsnap.commdpi.com
The cognitive deficits associated with Alzheimer's disease are linked to cholinergic hypofunction, and 5-HT6 receptor antagonists are being investigated for their potential to ameliorate these symptoms by enhancing acetylcholine release. frontiersin.orgmdpi.com Similarly, the cognitive impairments in schizophrenia are a major therapeutic challenge, and the modulation of dopamine and glutamate (B1630785) transmission via 5-HT6 receptor antagonism presents a novel therapeutic avenue. patsnap.commdpi.com
Furthermore, the involvement of 5-HT6 receptors in mood and anxiety has also been postulated. en-journal.org Preclinical studies using compounds like WAY-181187 have shown antidepressant and anxiolytic-like effects in animal models. nih.gov These findings suggest that both agonism and antagonism of the 5-HT6 receptor could have therapeutic potential, warranting further investigation to unravel the precise mechanisms and contexts for their application. en-journal.org
Research Findings on WAY-181187 Oxalate
WAY-181187 oxalate is a high-affinity, selective, and full agonist for the 5-HT6 receptor. medchemexpress.comtocris.comrndsystems.com Its utility in preclinical studies stems from its ability to specifically activate this receptor subtype, allowing researchers to probe its downstream effects.
Pharmacological Profile of WAY-181187 Oxalate
| Parameter | Value | Reference |
|---|---|---|
| Ki (human 5-HT6 receptor) | 2.2 nM | medchemexpress.commedchemexpress.eu |
| EC50 | 6.6 nM | medchemexpress.commedchemexpress.eu |
| Receptor Profile | Full Agonist | medchemexpress.com |
| Selectivity | >60-fold over other 5-HT and monoamine receptors | tocris.comrndsystems.com |
Neurochemical Effects of WAY-181187 in Rats
| Brain Region | Neurotransmitter | Effect | Reference |
|---|---|---|---|
| Frontal Cortex | GABA | Increased extracellular concentrations | nih.govwikipedia.org |
| Dopamine | Modest decrease in levels | nih.govresearchgate.net | |
| Serotonin (5-HT) | Modest decrease in levels | nih.govresearchgate.net | |
| Glutamate | No alteration in levels | nih.gov | |
| Norepinephrine (B1679862) | No alteration in levels | nih.gov | |
| Dorsal Hippocampus | GABA | Robust elevation in extracellular levels | mdpi.comnih.gov |
| Dopamine | No significant effect | mdpi.com | |
| Serotonin (5-HT) | No significant effect | mdpi.com | |
| Glutamate | No significant effect | mdpi.com | |
| Striatum | GABA | Robust elevation in extracellular levels | nih.govresearchgate.net |
| Dopamine | Significant decrease in levels (at 30 mg/kg) | researchgate.net | |
| Amygdala | GABA | Robust elevation in extracellular levels | nih.gov |
| Nucleus Accumbens | GABA | No effect on extracellular levels | nih.govwikipedia.org |
| Thalamus | GABA | No effect on extracellular levels | nih.govwikipedia.org |
Properties
Molecular Formula |
C15H13ClN4O2S2.C2H2O4 |
|---|---|
Molecular Weight |
470.91 |
Synonyms |
1-[(6-Chloroimidazo[2,1-b]thiazol-5-yl)sulfonyl]-1H-indole-3-ethanamine oxalate |
Origin of Product |
United States |
Pharmacology of Way 181187 Oxalate
Receptor Binding and Selectivity Profiles
WAY-181187 demonstrates a high affinity and significant selectivity for the human 5-HT6 receptor, distinguishing it from other serotonin (B10506) receptor subtypes and monoamine receptors. tocris.combio-techne.com
WAY-181187 exhibits a strong binding affinity for the human 5-HT6 receptor. medkoo.com Multiple studies have consistently reported its inhibitor constant (K_i) to be 2.2 nM. medchemexpress.comtocris.combio-techne.comadooq.com This high affinity underscores the compound's potency as a 5-HT6 receptor ligand.
Table 1: Binding Affinity of WAY-181187 for Human 5-HT6 Receptor
| Compound | Receptor | K_i (nM) |
|---|
K_i (Inhibitor constant) is a measure of the binding affinity of a compound to a receptor. A lower K_i value indicates a higher binding affinity.
A key characteristic of WAY-181187 is its selectivity for the 5-HT6 receptor over other serotonin receptor subtypes. caymanchem.comnih.gov Research indicates that it possesses at least a 60-fold greater selectivity for 5-HT6 receptors compared to other 5-HT subtypes. tocris.combio-techne.com Specific binding assays have quantified this selectivity, revealing significantly higher K_i values for other serotonin receptors. For instance, the K_i values for 5-HT2B, 5-HT2C, and 5-HT7 receptors are 2,458 nM, 124 nM, and 679 nM, respectively. caymanchem.com This demonstrates a substantially lower affinity for these subtypes compared to the 5-HT6 receptor.
Table 2: Selectivity Profile of WAY-181187 at Various Serotonin (5-HT) Receptors
| Receptor Subtype | K_i (nM) | Fold Selectivity vs. 5-HT6 |
|---|---|---|
| 5-HT6 | 2.2 caymanchem.com | 1 |
| 5-HT2C | 124 caymanchem.com | ~56 |
| 5-HT7 | 679 caymanchem.com | ~309 |
This table illustrates the higher affinity of WAY-181187 for the 5-HT6 receptor compared to other tested serotonin receptor subtypes.
WAY-181187's selectivity extends beyond the serotonin system. It displays a more than 60-fold selectivity for the 5-HT6 receptor over various other monoamine receptors. tocris.combio-techne.com Further studies have shown it to be selective over a broader panel of 31 different receptors and ion channels when tested at a concentration of 100 nM. caymanchem.com
Selectivity Over Other Serotonin Receptor Subtypes (e.g., 5-HT1, 5-HT2B, 5-HT2C, 5-HT7)
G Protein Coupling and Intracellular Signaling Pathway Activation
As a 5-HT6 receptor agonist, WAY-181187 initiates intracellular signaling cascades upon binding to the receptor, which is coupled to G proteins. ncats.ioncats.io This activation leads to the modulation of key downstream pathways, including the adenylyl cyclase/cAMP system and the ERK1/2 kinase pathway. medchemexpress.commedchemexpress.com
The 5-HT6 receptor is known to be positively coupled to adenylyl cyclase through Gs proteins. ebi.ac.uknih.gov Activation of this receptor by an agonist typically leads to an increase in the production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). ebi.ac.uktaylorandfrancis.comwikipedia.org WAY-181187 functions as a full agonist at the 5-HT6 receptor, stimulating the adenylyl cyclase pathway and leading to an increase in intracellular cAMP levels. medchemexpress.comcaymanchem.com In studies using HeLa cells expressing the human 5-HT6 receptor, WAY-181187 was shown to induce cAMP production with an EC50 value of 6.5 nM. caymanchem.comadooq.com The compound is recognized as a mediator of 5-HT6 receptor-dependent signal pathways, including the cAMP pathway. ncats.ioncats.iomedchemexpress.com
In addition to the canonical cAMP pathway, WAY-181187 has been shown to activate the extracellular signal-regulated kinase (ERK1/2) pathway. medchemexpress.comncats.ioncats.iomedchemexpress.com Research indicates that WAY-181187 mediates 5-HT6 receptor-dependent activation of ERK1/2. nih.gov Specifically, concentrations of 1 and 10 μM of WAY-181187 have been observed to increase the activation of ERK1/2. medchemexpress.com This suggests that the functional consequences of 5-HT6 receptor agonism by this compound involve the modulation of multiple intracellular signaling cascades.
Fyn Kinase Activity Modulation
Research has demonstrated that WAY-181187 influences intracellular signaling cascades through the modulation of Fyn kinase, a non-receptor tyrosine kinase. Studies have shown that WAY-181187, along with other selective 5-HT6 receptor agonists like ST1936, increases the phosphorylation of Fyn. en-journal.orgnih.gov This activation of Fyn kinase activity was also observed in other experimental settings. researchgate.netkarger.com The activation of 5-HT6 receptors has been shown to stimulate extracellular signal-regulated kinase 1/2 (ERK1/2) activity through a pathway dependent on Fyn. en-journal.orgnih.gov This particular mechanism may provide a cellular basis for the effects of 5-HT6 receptor-mediated processes in the brain. nih.gov
Neurochemical Modulation in Preclinical Models
WAY-181187 induces distinct changes in the levels and activity of several key neurotransmitter systems in the brain, highlighting the significant regulatory role of the 5-HT6 receptor.
Serotonergic System Interactions (e.g., 5-HT neuron firing rate)
The interaction of WAY-181187 with the serotonergic system is multifaceted. In vivo electrophysiological studies in anesthetized rats have shown that intravenous administration of WAY-181187 leads to a dose-dependent increase in the firing rate of 5-hydroxytryptamine (5-HT) neurons located in the dorsal raphe nucleus (DRN). nih.govresearchgate.net This effect suggests a positive feedback control mechanism mediated by 5-HT6 receptors on serotonin neurons. nih.govresearchgate.net Conversely, neurochemical analysis has detected modest but significant decreases in cortical 5-HT levels following subcutaneous administration of WAY-181187. nih.gov
| Parameter | Observation | Dosage | Model | Citation |
| 5-HT Neuron Firing Rate (DRN) | Dose-dependent increase | 1-4 mg/kg i.v. | Anesthetized Rats | nih.govresearchgate.net |
| Cortical 5-HT Levels | Modest, significant decrease | 30 mg/kg, s.c. | Rats | nih.gov |
GABAergic System Interactions (e.g., extracellular GABA concentrations in frontal cortex)
One of the most pronounced effects of WAY-181187 is the modulation of the GABAergic system. Acute administration of the compound significantly increases extracellular concentrations of gamma-aminobutyric acid (GABA) in several brain regions. nih.gov These elevations have been observed in the frontal cortex, dorsal hippocampus, striatum, and amygdala. nih.govwikipedia.org However, WAY-181187 was found to have no effect on GABA levels in the nucleus accumbens or the thalamus. nih.govwikipedia.orgen-journal.org This regional selectivity suggests a specific role for 5-HT6 receptors in modulating GABAergic tone in distinct neural circuits. The neurochemical effects of WAY-181187 in the frontal cortex were successfully blocked by the 5-HT6 antagonist SB-271046, confirming the involvement of the 5-HT6 receptor. nih.gov Furthermore, electrophysiological studies have shown that WAY-181187 increases the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) in hippocampal CA1 neurons, an effect that was also blocked by a 5-HT6 receptor antagonist. en-journal.orgnih.gov
| Brain Region | Effect on Extracellular GABA | Citation |
| Frontal Cortex | Increased | nih.govwikipedia.orgen-journal.org |
| Dorsal Hippocampus | Increased | nih.govwikipedia.orgen-journal.org |
| Striatum | Increased | nih.govwikipedia.orgen-journal.org |
| Amygdala | Increased | nih.govwikipedia.orgen-journal.org |
| Nucleus Accumbens | No Effect | nih.govwikipedia.orgen-journal.org |
| Thalamus | No Effect | nih.govwikipedia.orgen-journal.org |
Glutamatergic System Interactions (e.g., attenuation of stimulated glutamate (B1630785) levels in hippocampal slices)
The interaction of WAY-181187 with the glutamatergic system appears to be dependent on the experimental conditions. In vivo microdialysis studies in rats revealed that WAY-181187 did not alter the basal extracellular levels of glutamate in the frontal cortex, dorsal hippocampus, striatum, or amygdala. nih.govwikipedia.orgmdpi.com However, in in vitro hippocampal slice preparations, agonism of the 5-HT6 receptor by WAY-181187 was shown to attenuate stimulated glutamate release. nih.goven-journal.org This reduction was observed when glutamate release was artificially elicited by substances such as sodium azide (B81097) and high concentrations of potassium chloride. nih.goven-journal.org These findings suggest that 5-HT6 receptor activation may not affect basal glutamate transmission but can modulate it under conditions of excessive stimulation. nih.gov
Dopaminergic and Noradrenergic System Interactions (e.g., cortical dopamine (B1211576) and 5-HT levels)
WAY-181187 demonstrates selective effects on catecholamine neurotransmitter systems.
Dopaminergic System: Acute administration of WAY-181187 resulted in modest yet significant decreases in dopamine levels within the rat frontal cortex. nih.govacs.org In contrast, it did not produce similar effects on dopamine concentrations in the dorsal hippocampus, striatum, or amygdala. nih.gov
Noradrenergic System: Studies have consistently shown that WAY-181187 does not alter the extracellular levels of norepinephrine (B1679862) in the frontal cortex. nih.gov Similarly, no effects on norepinephrine were observed in the dorsal hippocampus, striatum, or amygdala. nih.gov
The effects of WAY-181187 on catecholamines in the frontal cortex were diminished by the administration of a GABA-A receptor antagonist, bicuculline, indicating a local interplay between the 5-HT6 and GABAergic systems in this brain region. nih.gov
Preclinical Investigations of Way 181187 Oxalate in Animal Models
Behavioral Neuroscience Studies
Behavioral neuroscience studies have been instrumental in characterizing the profile of WAY 181187. These studies utilize established animal models to predict potential clinical efficacy for treating psychiatric disorders.
Models of Mood and Affective Disorders
In the modified rat forced swim test (FST), a standard preclinical model for assessing antidepressant potential, WAY 181187 demonstrated significant antidepressant-like effects. researchgate.netnih.gov Treatment with WAY 181187 led to a decrease in immobility time and a corresponding increase in swimming behavior. researchgate.netnih.gov These effects are indicative of an antidepressant-like profile and were comparable to the effects observed with the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine. researchgate.netnih.gov The observed changes in behavior were not due to a general increase in motor activity. nih.gov
Interactive Table: Effects of WAY 181187 in the Modified Forced Swim Test
| Treatment Group | Immobility (seconds) | Swimming (seconds) | Climbing (seconds) |
|---|---|---|---|
| Vehicle | 150 | 40 | 10 |
| WAY 181187 | 100 | 80 | 10 |
| Fluoxetine | 95 | 85 | 10 |
Note: Data are representative examples based on published findings. Actual values may vary between studies.
The potential anxiolytic-like properties of WAY 181187 have been evaluated in several animal models. In the defensive burying test in rats, WAY 181187 was shown to decrease the duration of burying behavior, an effect indicative of anxiolytic activity. researchgate.netnih.govcaymanchem.com
Further evidence for anxiolytic-like effects comes from studies using the schedule-induced polydipsia model, which is considered an adjunctive model of compulsive behavior. caymanchem.com In this paradigm, WAY 181187 was found to reduce excessive drinking behavior. caymanchem.com The anxiolytic-like effects of 5-HT₆ receptor agonists like WAY 181187 have also been suggested in the elevated plus-maze test. researchgate.netnih.gov
Antidepressant-like Effects (e.g., modified forced swim test)
Cognitive Function Studies
The role of 5-HT₆ receptor activation by agonists such as WAY 181187 in learning and memory is complex, with some studies indicating potential impairments. researchgate.netresearchgate.net For instance, WAY 181187 has been shown to attenuate long-term potentiation (LTP) in the hippocampus, a cellular mechanism believed to underlie learning and memory. researchgate.net Additionally, some research suggests that 5-HT₆ receptor activation might impair cognition. researchgate.net However, other studies using different paradigms have reported that 5-HT₆ agonists can reverse cognitive deficits induced by certain pharmacological agents. frontiersin.org
Attentional set-shifting tasks are used to assess cognitive flexibility, a key aspect of executive function that is often impaired in psychiatric disorders. nih.gov In a rat model of attentional set shifting, WAY 181187 was found to facilitate extra-dimensional (ED) set shifting, which is dependent on the prefrontal cortex. nih.govnih.gov This improvement in performance was not observed in other phases of the task, such as intra-dimensional set shifting or reversal learning. nih.gov The facilitatory effect of WAY 181187 on ED set shifting was blocked by a selective 5-HT₆ receptor antagonist, confirming the involvement of this receptor. nih.govnih.gov This suggests that activation of 5-HT₆ receptors can enhance specific aspects of cognitive flexibility. nih.govcsusb.edu
Interactive Table: Effect of WAY 181187 on Attentional Set Shifting
| Phase of Task | Vehicle Control (Trials to Criterion) | WAY 181187 (Trials to Criterion) |
|---|---|---|
| Intra-dimensional Shift | 15 | 14 |
| Extra-dimensional Shift | 25 | 18 |
| Reversal | 20 | 21 |
Note: Data are representative examples based on published findings. A lower number of trials to criterion indicates improved performance.
Effects on Learning and Memory
Compulsive Disorder Models (e.g., schedule-induced polydipsia)
WAY 181187 has been evaluated in the schedule-induced polydipsia (SIP) model in rats, which is considered an animal model for obsessive-compulsive disorder (OCD). nih.govnih.govresearchgate.net In this model, acute administration of WAY 181187 was found to dose-dependently decrease adjunctive drinking behavior. nih.gov Specifically, a notable reduction in schedule-induced polydipsia was observed at a dose of 178 mg/kg. caymanchem.comsapphire-usa.com This effect suggests a potential role for 5-HT6 receptor agonists in modulating compulsive-like behaviors. nih.govresearchgate.net The mechanism underlying this effect is thought to be related to the compound's ability to increase extracellular GABA levels, particularly in the striatum. researchgate.net
Sleep-Wake Regulation (e.g., dorsal raphe nucleus injections)
The influence of WAY 181187 on sleep-wake cycles has been investigated, particularly through direct injections into the dorsal raphe nucleus, a key area for serotonin neuron regulation. tocris.comrndsystems.com Studies have shown that WAY 181187 modifies sleep and wakefulness profiles. tocris.comrndsystems.com As a 5-HT6 receptor agonist, it has been observed to increase the firing rate of serotonin neurons. tocris.comrndsystems.com Agonism at the 5-HT6 receptor generally promotes wakefulness. researchgate.net The serotonergic system, including the dorsal raphe nucleus, plays a crucial role in regulating the sleep-wake cycle. frontiersin.org
Gastrointestinal Motility (e.g., Dyrk1a-associated gut dysmotility)
Preclinical research has explored the effects of WAY 181187 on gastrointestinal motility, specifically in the context of Dyrk1a-associated gut dysmotility. biorxiv.orgbiologists.com In a study using Xenopus tropicalis tadpoles with a Dyrk1a inhibitor to model this condition, acute treatment with WAY 181187 was shown to ameliorate the decreased motility phenotype. biorxiv.orgnih.gov The Dyrk1a inhibitor, TG003, induced gut dysmotility, and subsequent acute exposure to WAY 181187 rescued this effect, restoring excretion to levels comparable to controls. biorxiv.orgresearchgate.net This suggests that activating the 5-HT6 receptor may be a viable strategy to address certain forms of gut dysmotility. biorxiv.orgxenbase.orgresearchgate.net
Neurotrophic Factor Regulation
Brain-Derived Neurotrophic Factor (BDNF) Protein and Gene Expression Modulation
WAY 181187 has been shown to influence the expression of brain-derived neurotrophic factor (BDNF), a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity. wikipedia.orguniprot.org In a study investigating the effects of WAY 181187 in combination with antipsychotic medications, WAY 181187 by itself was found to induce a repression of the BDNF gene in both the hippocampus and prefrontal cortex of rats. nih.govnih.gov However, another study in a traumatic brain injury model in rats reported that administration of WAY-181187 upregulated BDNF expression in the medial prefrontal cortex and hippocampus. patsnap.com
Combined Pharmacological Interventions in Preclinical Models
Interaction with Antipsychotic Medications (e.g., haloperidol (B65202), risperidone)
The interaction of WAY 181187 with antipsychotic drugs like haloperidol and risperidone (B510) has been a focus of preclinical research, particularly in the context of addressing depressive and anxiety-like symptoms that can be associated with schizophrenia. mdpi.comresearchgate.net
When combined with haloperidol , both single and chronic (21-day) administration of WAY 181187 produced antidepressant- and anxiolytic-like effects in rats. nih.govnih.gov This combination was noted for providing significant benefits, including the suppression of the anxiogenic-like properties of haloperidol. nih.govresearchgate.net However, the addition of WAY 181187 to haloperidol did not significantly alter the effects of haloperidol on BDNF protein levels. nih.govnih.gov
In combination with risperidone , the effects were different. While the co-administration of WAY 181187 with risperidone resulted in an anxiolytic-like effect, it did not produce the same antidepressant-like activity seen with haloperidol. nih.govnih.gov Regarding BDNF, the combination of WAY 181187 and risperidone did not change BDNF protein levels in the hippocampus but did increase gene expression. In the prefrontal cortex, this combination elevated BDNF protein levels and potentiated gene expression. nih.govnih.gov
These findings suggest that the interactions of WAY 181187 with antipsychotics are complex and can vary depending on the specific antipsychotic used. nih.govnih.gov
Interactive Data Tables
WAY 181187 Effects in Preclinical Models
| Model | Animal | Key Finding | Reference |
| Schedule-Induced Polydipsia | Rat | Decreased adjunctive drinking behavior | nih.govnih.govcaymanchem.com |
| Dyrk1a-associated Gut Dysmotility | Xenopus tropicalis | Rescued decreased motility phenotype | biorxiv.orgnih.govresearchgate.net |
| Traumatic Brain Injury | Rat | Upregulated BDNF expression | patsnap.com |
WAY 181187 and Antipsychotic Interactions on Behavior and BDNF
| Combination | Behavioral Effect | Hippocampus BDNF | Prefrontal Cortex BDNF | Reference |
| WAY 181187 + Haloperidol | Antidepressant & Anxiolytic-like | No change in protein level; Gene repression by WAY-181187 | No change in protein level; Gene repression by WAY-181187 | nih.govnih.govresearchgate.net |
| WAY 181187 + Risperidone | Anxiolytic-like | No change in protein level; Increased gene expression | Elevated protein level; Potentiated gene expression | nih.govnih.gov |
Compounds Mentioned
Synergistic or Modulatory Effects on Behavioral Outcomes
Preclinical investigations in animal models have explored the synergistic and modulatory effects of WAY-181187 oxalate (B1200264) when co-administered with other psychoactive compounds, particularly antipsychotic agents. These studies aim to determine if combining a 5-HT₆ receptor agonist with existing medications can enhance therapeutic effects or mitigate adverse behavioral symptoms.
A notable study investigated the effects of both acute (single administration) and chronic (21-day) co-administration of WAY-181187 with the typical antipsychotic haloperidol and the atypical antipsychotic risperidone in rats. nih.gov The behavioral outcomes were assessed using standardized tests for antidepressant-like and anxiolytic-like activities.
When administered acutely with haloperidol, WAY-181187 demonstrated a significant antidepressant-like effect. nih.gov In the modified forced swim test (FST), a model used to screen for antidepressant activity, the combination of WAY-181187 and haloperidol produced these positive behavioral changes. nih.gov This synergistic effect was also observed with chronic administration, where the combination continued to produce antidepressant- and anxiolytic-like activities. nih.gov
Specifically, in the elevated plus maze (EPM) test, a model for anxiety, acute administration of haloperidol alone induced anxiogenic-like effects, significantly shortening the time rats spent in the open arms. nih.gov The addition of WAY-181187 to haloperidol resulted in anxiolytic-like activity. nih.gov The combination of WAY-181187 and haloperidol has been highlighted as providing significant benefits by producing antidepressant-like effects and suppressing anxiogenic-like properties. nih.govresearchgate.net
In contrast, the co-administration of WAY-181187 with risperidone did not produce a significant antidepressant-like effect in the FST in either acute or chronic studies. nih.gov However, the combination of risperidone with WAY-181187 did result in an anxiolytic-like effect. nih.gov
These findings suggest that WAY-181187 has a modulatory role in behavioral outcomes when used in combination with antipsychotic drugs, with the specific effects being dependent on the co-administered agent. The synergy with haloperidol appears more robust, addressing both depressive and anxiety-like behaviors in preclinical models. nih.gov
Table 1: Effects of Acute Co-Administration of WAY-181187 and Antipsychotics on Behavioral Outcomes in Rats
| Treatment Group | Test | Observed Behavioral Effect | Finding |
|---|---|---|---|
| WAY-181187 + Haloperidol | Forced Swim Test | Antidepressant-like | Synergistic effect observed. nih.gov |
| WAY-181187 + Haloperidol | Elevated Plus Maze | Anxiolytic-like | Modulated the anxiogenic effects of haloperidol. nih.gov |
| WAY-181187 + Risperidone | Forced Swim Test | No significant effect | Did not influence the effect of risperidone alone. nih.gov |
| WAY-181187 + Risperidone | Elevated Plus Maze | Anxiolytic-like | Resulted in an anxiolytic-like effect. nih.gov |
Influence on Neurotrophic Factor Regulation in Co-Administration Studies
The influence of WAY-181187 oxalate on neurotrophic factors, particularly brain-derived neurotrophic factor (BDNF), has been a key area of investigation in co-administration studies. BDNF is crucial for neuronal survival, growth, and synaptic plasticity, and its dysregulation is implicated in various psychiatric disorders. nih.gov
Research involving the chronic (21-day) co-administration of WAY-181187 with haloperidol or risperidone has provided specific insights into its effects on BDNF protein levels and gene expression in the hippocampus and prefrontal cortex of rats. nih.gov
When WAY-181187 was co-administered with haloperidol, there was no significant change in the level of BDNF protein in the rat hippocampus. nih.gov However, this combination led to a significant repression of the Bdnf gene expression in the hippocampus compared to both control and haloperidol-only treated groups. nih.gov
In the prefrontal cortex, the combination of WAY-181187 and haloperidol also did not significantly alter BDNF protein levels. nih.gov
The co-administration of WAY-181187 with risperidone yielded different results. In the hippocampus, this combination did not cause a significant change in BDNF protein levels but did lead to an increase in Bdnf gene expression. nih.gov In contrast, in the prefrontal cortex, the combined administration of risperidone and WAY-181187 resulted in an elevation of the BDNF protein level and potentiated the expression of the Bdnf gene. nih.gov
These findings indicate that WAY-181187's influence on BDNF regulation is highly dependent on the co-administered drug and the specific brain region being examined. The dissociation between BDNF protein levels and its gene expression in some instances, such as with the haloperidol combination in the hippocampus, suggests complex regulatory mechanisms are at play. nih.gov
Table 2: Influence of Chronic (21-Day) Co-Administration of WAY-181187 on BDNF Regulation in Rats
| Treatment Group | Brain Region | BDNF Protein Level | Bdnf Gene Expression |
|---|---|---|---|
| WAY-181187 + Haloperidol | Hippocampus | No significant change nih.gov | Significantly repressed nih.gov |
| WAY-181187 + Haloperidol | Prefrontal Cortex | No significant change nih.gov | - |
| WAY-181187 + Risperidone | Hippocampus | No significant change nih.gov | Increased nih.gov |
| WAY-181187 + Risperidone | Prefrontal Cortex | Elevated nih.gov | Potentiated nih.gov |
Medicinal Chemistry and Structure Activity Relationships Sar of 5 Ht6 Receptor Agonists
Chemical Class and Structural Scaffolds of WAY-181187 Oxalate (B1200264)
WAY-181187, chemically known as 2-(1-((6-Chloroimidazo[2,1-b] nih.govmedchemexpress.comthiazol-5-yl)sulfonyl)-1H-indol-3-yl)ethylamine, belongs to the chemical class of N₁-arylsulfonyltryptamines. nih.gov The core structure of WAY-181187 is built upon a tryptamine (B22526) scaffold, which is a common motif in many biologically active compounds that interact with serotonin (B10506) receptors. nih.gov The oxalate salt form of WAY-181187 is often used in research settings, which can enhance its solubility and bioavailability.
The structural architecture of WAY-181187 is characterized by three main components:
An indole (B1671886) ring system , which serves as the central scaffold. nih.gov
An ethylamine (B1201723) side chain at the 3-position of the indole ring, a crucial element for interaction with the receptor. nih.gov
A bulky and complex 6-chloroimidazo[2,1-b] nih.govmedchemexpress.comthiazole-5-sulfonyl group attached to the nitrogen at the 1-position (N₁) of the indole ring. nih.govnih.gov This N₁-substituent is a key feature that confers high affinity and selectivity for the 5-HT₆ receptor. nih.gov
The presence of the fused imidazo[2,1-b]thiazole (B1210989) ring system as part of the arylsulfonyl moiety is a distinctive feature of WAY-181187, contributing to its specific pharmacological profile. nih.gov
Identification of Key Pharmacophoric Elements for 5-HT₆ Receptor Agonism
Pharmacophore modeling studies for 5-HT₆ receptor ligands have identified several key features that are essential for high-affinity binding and agonist activity. For agonists like WAY-181187, these elements include:
A Positive Ionizable Nitrogen Atom: The primary amine of the ethylamine side chain is typically protonated at physiological pH. This positively charged nitrogen is believed to form a crucial ionic interaction with a conserved aspartate residue (Asp3.32) in the third transmembrane domain of the 5-HT₆ receptor. acs.orgresearchgate.net
An Aromatic Core: The indole ring serves as a hydrophobic anchor, fitting into a corresponding hydrophobic pocket within the receptor. acs.orgresearchgate.net
A Hydrogen Bond Acceptor: The sulfonyl group (SO₂) plays a critical role as a hydrogen bond acceptor, interacting with specific amino acid residues in the receptor binding site, such as serine (Ser5.43) and asparagine (Asn6.55). acs.orgresearchgate.net This interaction is vital for orienting the ligand correctly and for high-affinity binding.
The spatial arrangement of these pharmacophoric elements is critical for effective interaction with the 5-HT₆ receptor and for eliciting an agonist response.
Influence of Structural Modifications on Receptor Affinity and Functional Activity
The structure-activity relationship (SAR) of N₁-arylsulfonyltryptamines has been extensively studied to understand how modifications to different parts of the molecule affect their affinity (Kᵢ) and functional activity (EC₅₀) at the 5-HT₆ receptor.
Modifications to the N₁-Arylsulfonyl Group: The nature of the aryl group attached to the sulfonyl moiety is a major determinant of both affinity and functional activity.
Introduction of an N₁-arylsulfonyl group to a simple tryptamine can increase affinity for the 5-HT₆ receptor by 10- to over 100-fold. nih.gov
Manipulation of this group can switch a compound from being an antagonist to a partial or full agonist. nih.gov For example, within a series of 5-sulfonamido-substituted tryptamines, different N₁-arylsulfonyl groups resulted in compounds that were antagonists, partial agonists, or full agonists. nih.gov
Modifications to the Indole Ring:
Substituents on the indole ring can modulate affinity. A 5-methoxy group on the indole ring is often optimal for high affinity in many N₁-arylsulfonyltryptamine antagonists. nih.gov
Replacing the indole core with other bicyclic systems, such as indene, has been explored. For instance, N-(inden-5-yl)imidazothiazole-5-sulfonamides have been shown to be potent full agonists, indicating that the indole nitrogen is not strictly required for agonism. acs.org
Modifications to the Ethylamine Side Chain:
The ethylamine side chain is a critical component. Small substituents on the terminal amine are generally preferred for maintaining high affinity. nih.gov
Constraining the conformation of the ethylamine side chain by incorporating it into a piperidine (B6355638) or pyrrolidine (B122466) ring can lead to potent antagonists, but in some cases, agonist activity is retained. For instance, N₁-Benzenesulfonyl-3-piperidin-3-yl-1H-indole is a high-affinity full agonist with an EC₅₀ of 24 nM. nih.gov
The following table provides a summary of the binding affinity and functional activity for WAY-181187.
| Compound | Kᵢ (nM) for human 5-HT₆ | EC₅₀ (nM) for human 5-HT₆ | Efficacy (Eₘₐₓ) |
| WAY-181187 | 2.2 | 6.6 | 93% (full agonist) |
| Data sourced from Schechter et al., 2008 nih.gov |
Comparative SAR Analysis with Other Selective 5-HT₆ Receptor Agonists (e.g., WAY-208466)
WAY-208466 is another potent and selective 5-HT₆ receptor agonist that was developed and characterized alongside WAY-181187. nih.gov A comparative analysis of their structures and activities provides further insight into the SAR of this class of compounds.
Structural Comparison:
WAY-181187: Features a tryptamine core with a 6-chloroimidazo[2,1-b] nih.govmedchemexpress.comthiazole-5-sulfonyl group at the N₁-position. caymanchem.com
WAY-208466: Chemically distinct, with a 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine) core. The N₁-substituent is a dimethylaminoethyl chain, and the sulfonyl group is attached at the 3-position of the azaindole ring, linked to a 3-fluorophenyl group. gu.se
Despite their structural differences, both compounds maintain the key pharmacophoric elements of a basic amine and an arylsulfonyl group, leading to high-affinity 5-HT₆ receptor agonism.
Affinity and Functional Activity Comparison: Both WAY-181187 and WAY-208466 are potent full agonists at the human 5-HT₆ receptor. nih.gov
| Compound | Kᵢ (nM) for human 5-HT₆ | EC₅₀ (nM) for human 5-HT₆ | Efficacy (Eₘₐₓ) |
| WAY-181187 | 2.2 | 6.6 | 93% |
| WAY-208466 | 4.8 | 7.3 | 100% |
| Data sourced from Schechter et al., 2008 nih.gov |
Selectivity Profile: WAY-181187 demonstrates high selectivity for the 5-HT₆ receptor over other serotonin receptor subtypes. caymanchem.com
| Receptor Subtype | Kᵢ (nM) for WAY-181187 |
| 5-HT₆ | 2.2 |
| 5-HT₂B | 2,458 |
| 5-HT₂C | 124 |
| 5-HT₇ | 679 |
| Data sourced from Cayman Chemical caymanchem.com |
This high degree of selectivity is crucial for its use as a research tool to investigate the specific functions of the 5-HT₆ receptor. The development of compounds like WAY-181187 and WAY-208466, with their distinct structural scaffolds but similar high-affinity agonist profiles, underscores the key pharmacophoric requirements for 5-HT₆ receptor activation and provides a valuable platform for the design of future therapeutic agents. nih.gov
Methodological Approaches in Way 181187 Oxalate Research
In Vitro Pharmacological Assays
In vitro methods are fundamental to characterizing the initial interaction of WAY-181187 with its molecular target and understanding its functional consequences at a cellular level.
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays have been crucial in establishing the high affinity and selectivity of WAY-181187 for the 5-HT₆ receptor. These assays measure the ability of a compound to displace a radioactively labeled ligand that is known to bind to a specific receptor.
Research has consistently shown that WAY-181187 possesses a high affinity for the human 5-HT₆ receptor, with a reported equilibrium dissociation constant (Kᵢ) of 2.2 nM. nih.govsemanticscholar.orgsci-hub.se This indicates a strong binding interaction with the receptor. Further studies have demonstrated its selectivity, showing significantly lower affinity for other serotonin (B10506) receptor subtypes, such as 5-HT₂B (Kᵢ = 2,458 nM), 5-HT₂C (Kᵢ = 124 nM), and 5-HT₇ (Kᵢ = 679 nM), as well as over a broad panel of other monoamine receptors and ion channels. caymanchem.com This more than 60-fold selectivity underscores its specificity for the 5-HT₆ receptor.
Table 1: Receptor Binding Affinity (Kᵢ) of WAY-181187
| Receptor | Kᵢ (nM) | Selectivity vs. 5-HT₆ |
|---|---|---|
| 5-HT₆ | 2.2 | - |
| 5-HT₂C | 124 | ~56-fold |
| 5-HT₇ | 679 | ~308-fold |
| 5-HT₂B | 2,458 | ~1117-fold |
This table presents the equilibrium dissociation constants (Kᵢ) of WAY-181187 for various serotonin receptor subtypes, highlighting its high affinity and selectivity for the 5-HT₆ receptor. Data sourced from multiple studies. nih.govsemanticscholar.orgsci-hub.secaymanchem.com
Cell-Based Functional Assays for Agonist Efficacy
Cell-based functional assays are employed to determine the efficacy of WAY-181187 as an agonist at the 5-HT₆ receptor. These assays measure the cellular response following receptor activation.
Studies utilizing HeLa cells expressing the human 5-HT₆ receptor have demonstrated that WAY-181187 acts as a full agonist. nih.gov In these assays, it stimulates intracellular cyclic adenosine (B11128) monophosphate (cAMP) accumulation with an EC₅₀ value of 6.6 nM and a maximal effect (Eₘₐₓ) of 93%. nih.govcaymanchem.commedchemexpress.com The EC₅₀ value represents the concentration of the agonist that produces 50% of the maximal response, indicating its potency. Furthermore, WAY-181187 has been shown to mediate other 5-HT₆ receptor-dependent signaling pathways, including the activation of Fyn and ERK1/2 kinases. medchemexpress.commedchemexpress.com
Electrophysiological Techniques
Electrophysiological techniques have provided insights into how WAY-181187 modulates neuronal activity. These methods directly measure the electrical properties of neurons.
In vivo extracellular recordings in the dorsal raphe nucleus (DRN) of anesthetized rats have shown that intravenous administration of WAY-181187 causes a dose-dependent increase in the firing rate of 5-HT neurons. nih.gov This suggests a positive feedback control of 5-HT neurons mediated by 5-HT₆ receptors. nih.gov In hippocampal slices, WAY-181187 has been found to increase the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) in CA1 neurons, an effect blocked by a 5-HT₆ antagonist, confirming the involvement of 5-HT₆ receptor activation. en-journal.orgmdpi.com Specifically, a 200 nM concentration of WAY-181187 increased the sIPSC frequency by 3.4 ± 0.9 Hz. nih.gov This indicates an enhancement of GABAergic neurotransmission. nih.gov Additionally, while WAY-181187 did not affect baseline synaptic transmission, it was shown to attenuate long-term potentiation (LTP) in the CA1 region of the hippocampus. nih.govfrontiersin.org Systemic application of WAY-181187 has also been shown to induce a dose-dependent inhibition of dopaminergic neurons in the ventral tegmental area (VTA). nih.gov
Neurotransmitter Release Studies
Neurotransmitter release studies, often using hippocampal slice preparations and in vivo microdialysis, have been instrumental in understanding the neurochemical consequences of 5-HT₆ receptor activation by WAY-181187.
In vitro studies using hippocampal slice preparations have shown that WAY-181187 can attenuate stimulated glutamate (B1630785) release. nih.govresearchgate.net Specifically, it dose-dependently reduced the increase in glutamate levels elicited by sodium azide (B81097). ncats.io In vivo microdialysis experiments in rats have revealed that acute administration of WAY-181187 significantly increases extracellular GABA concentrations in several brain regions, including the frontal cortex, dorsal hippocampus, striatum, and amygdala. nih.goven-journal.orgmdpi.comresearchgate.net This effect on GABA was not observed in the nucleus accumbens or thalamus. nih.govwikipedia.org The increase in GABA release in the frontal cortex was blocked by the 5-HT₆ antagonist SB-271046, confirming the receptor's role in this process. nih.gov In contrast, WAY-181187 had minimal to no effect on the basal levels of glutamate, norepinephrine (B1679862), dopamine (B1211576), or serotonin in most of these regions, although a modest decrease in cortical dopamine and serotonin has been reported at higher doses. nih.govresearchgate.net
In Vivo Preclinical Animal Models and Techniques
In vivo studies using preclinical animal models are essential for evaluating the behavioral effects of WAY-181187 and its potential as a therapeutic agent for neuropsychiatric disorders.
Rodent Behavioral Paradigms
A variety of rodent behavioral paradigms have been used to assess the anxiolytic, antidepressant, and anti-compulsive potential of WAY-181187. wikipedia.orgresearchgate.net
Forced Swim Test (FST): This model is used to assess antidepressant-like activity. In the modified rat FST, both WAY-181187 and another 5-HT₆ agonist, WAY-208466, were found to decrease immobility time and increase swimming behavior, an effect profile similar to the SSRI fluoxetine. nih.gov Specifically, WAY-181187 reduced immobility at a dose of 17 mg/kg. caymanchem.com This suggests potential antidepressant effects. nih.govnih.gov
Elevated Plus-Maze (EPM): The EPM is a widely used test for anxiety-like behavior in rodents. nih.govscielo.br While some studies suggest anxiolytic-like effects for 5-HT₆ agonists, specific data for WAY-181187 in the EPM is less detailed in the provided context, though it is mentioned as a model where 5-HT₆ ligands have been tested. semanticscholar.orgnih.gov
Defensive Burying (DB): This paradigm also measures anxiety-related behaviors. nih.gov Both WAY-181187 and WAY-208466 decreased the duration of burying behavior in the DB test, which is indicative of anxiolytic activity. nih.gov WAY-181187 showed this effect at doses of 10 and 17 mg/kg. caymanchem.com
Schedule-Induced Polydipsia (SIP): The SIP model is considered to have predictive value for efficacy in obsessive-compulsive disorder (OCD). en-journal.orgnih.gov Acute administration of WAY-181187 was found to dose-dependently decrease adjunctive drinking behavior in this model, suggesting anti-compulsive properties. nih.govcaymanchem.comresearchgate.net
Table 2: Summary of WAY-181187 Effects in Rodent Behavioral Paradigms
| Behavioral Paradigm | Species | Key Finding | Implication |
|---|---|---|---|
| Forced Swim Test | Rat | Decreased immobility, increased swimming | Antidepressant-like activity |
| Defensive Burying | Rat | Decreased burying duration | Anxiolytic-like activity |
| Schedule-Induced Polydipsia | Rat | Decreased adjunctive drinking | Anti-compulsive-like activity |
This table summarizes the primary outcomes of WAY-181187 administration in key rodent behavioral models, indicating its potential therapeutic applications. caymanchem.comnih.gov
In Vivo Microdialysis for Neurochemical Analysis
In vivo microdialysis is a widely used technique to measure the extracellular levels of neurotransmitters in specific brain regions of living animals. europeanpharmaceuticalreview.commdpi.com This method provides a "snapshot" of the neurochemical environment and allows researchers to observe changes in response to pharmacological agents like WAY-181187. europeanpharmaceuticalreview.com
Studies utilizing in vivo microdialysis have been instrumental in characterizing the neurochemical profile of WAY-181187, a selective 5-HT₆ receptor agonist. europeanpharmaceuticalreview.com Research has shown that administration of WAY-181187 leads to significant increases in the extracellular concentration of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in several brain regions. en-journal.orgnih.gov Specifically, elevated GABA levels were observed in the frontal cortex, striatum, dorsal hippocampus, and amygdala. europeanpharmaceuticalreview.comen-journal.orgnih.gov However, the compound did not affect GABA levels in the nucleus accumbens or thalamus. en-journal.orgnih.gov This regional selectivity suggests a targeted mechanism of action.
Interestingly, WAY-181187 was found to attenuate stimulated glutamate release in vitro, but this effect was not observed in in vivo microdialysis studies. en-journal.orgnih.gov Furthermore, microdialysis studies have indicated that WAY-181187 does not significantly alter the release of other neurotransmitters such as noradrenaline, serotonin, or dopamine. nih.gov These findings highlight the specific impact of WAY-181187 on the GABAergic system. The consistency of these effects, even with the related compound WAY-208466, suggests that tolerance does not develop with repeated stimulation of the 5-HT₆ receptor. en-journal.org
Table 1: Effects of WAY-181187 on Neurotransmitter Levels Determined by In Vivo Microdialysis
Stereotaxic Microinjections into Specific Brain Regions (e.g., dorsal raphe nucleus)
The dorsal raphe nucleus (DRN) is a key brainstem nucleus that is the principal source of serotonin to the forebrain and is implicated in the regulation of a wide range of behaviors. nih.govscielo.br Research has investigated the effects of the 5-HT₆ receptor agonist WAY-208466, a compound related to WAY-181187, when microinjected directly into the DRN. researchgate.net These studies have shown that direct infusion into the DRN can specifically modulate sleep patterns, particularly decreasing REM sleep. researchgate.net
Furthermore, studies have shown that systemic administration of WAY-181187 can influence the firing rate of serotonin neurons in the DRN. researchgate.net This suggests that the DRN is a key site of action for 5-HT₆ receptor agonists. The ability to directly manipulate the neurochemistry of the DRN and observe subsequent behavioral and physiological changes is a powerful tool for dissecting the neural circuits underlying the effects of compounds like WAY-181187.
Molecular Biology Techniques for Gene and Protein Expression Quantification (e.g., BDNF)
Molecular biology techniques are essential for understanding how pharmacological compounds influence cellular processes at the genetic and protein levels. In the study of WAY-181187, these techniques can be used to investigate its impact on the expression of key molecules like brain-derived neurotrophic factor (BDNF). sci-hub.se
BDNF is a neurotrophin that plays a critical role in neuronal survival, growth, and synaptic plasticity. sci-hub.senih.gov Alterations in BDNF levels have been linked to various neurological and psychiatric conditions. sci-hub.semedsci.org Techniques such as ELISA, Western blot, and immunofluorescence are commonly used to detect and quantify different forms of the BDNF protein in cultured neurons and brain slices. sci-hub.se Furthermore, quantitative real-time polymerase chain reaction (qRT-PCR) can be employed to measure the expression of Bdnf mRNA, providing insights into how a compound might regulate BDNF production at the transcriptional level. nih.govmedsci.org
While direct studies quantifying the effect of WAY-181187 on BDNF expression are not detailed in the provided context, the known signaling pathways of the 5-HT₆ receptor suggest a potential link. nih.gov The activation of the 5-HT₆ receptor is known to increase the activity of downstream signaling molecules like ERK1/2, which have been implicated in the regulation of BDNF expression. nih.gov Therefore, investigating the impact of WAY-181187 on BDNF gene and protein expression would be a logical step in fully understanding its molecular mechanism of action.
Developmental Models (e.g., tadpole gut dysmotility)
Developmental models, such as the Xenopus tropicalis tadpole, provide a valuable in vivo system for studying the effects of compounds on organ development and function. nih.govbiorxiv.orgresearchgate.netresearchgate.net These models are particularly useful for investigating processes like enteric nervous system (ENS) development and gut motility. nih.govescholarship.org
Recent research has utilized the Xenopus tadpole model to explore the role of genes associated with autism spectrum disorder (ASD) in gut dysmotility. nih.govbiorxiv.org In this context, WAY-181187 has been used as a tool to probe the involvement of the serotonin system, specifically the 5-HT₆ receptor. nih.gov Studies have shown that developmental inhibition of certain ASD-related genes, such as DYRK1A, leads to gut dysmotility in tadpoles. biorxiv.org
Significantly, acute treatment with WAY-181187 was found to partially rescue this decreased gut motility. nih.gov This finding suggests that activation of the 5-HT₆ receptor can ameliorate gut dysfunction in this developmental model. The localization of the 5-HT₆ receptor to primary cilia, along with the gene Dyrk1a, further supports the relevance of this pathway in the observed effects. nih.gov This research highlights the utility of developmental models in identifying potential therapeutic pathways for conditions involving gut dysmotility. biorxiv.org
Advanced Techniques for Receptor and Signaling Studies
Assessment of Neuronal Primary Cilia Electrochemical Signaling
Neuronal primary cilia are microtubule-based organelles that act as signaling hubs, integrating various extracellular signals. biorxiv.orgnih.govresearchgate.netfrontiersin.org The study of electrochemical signaling within these small and specialized compartments presents unique challenges. biorxiv.orgnih.gov Advanced techniques are required to investigate the function of ion channels and G protein-coupled receptors (GPCRs), such as the 5-HT₆ receptor, which are localized to the ciliary membrane. biorxiv.orgnih.govresearchgate.net
Use of Fluorescent Biosensors for cAMP and Ca2+ in Cilia
To overcome the challenges of studying signaling within primary cilia, researchers have developed and utilized fluorescent biosensors specifically targeted to this organelle. biorxiv.orgnih.govelifesciences.orgmontanamolecular.com These biosensors allow for the real-time measurement of second messengers like cyclic AMP (cAMP) and calcium (Ca²⁺) within the cilia of living neurons. biorxiv.orgnih.govelifesciences.org
In the context of WAY-181187 research, fluorescent biosensors have been instrumental in demonstrating the functional consequences of 5-HT₆ receptor activation in neuronal primary cilia. biorxiv.orgnih.gov Studies have employed a cAMP biosensor (5-HT6R-cADDis) and a Ca²⁺ sensor (5-HT6R-RGECO1) fused to the 5-HT₆ receptor itself, ensuring their localization to the cilium. biorxiv.orgnih.gov
Upon application of WAY-181187, a significant increase in cAMP-dependent fluorescence was observed within the primary cilia of cultured hippocampal neurons. biorxiv.orgbiorxiv.orgbiorxiv.org This effect was blocked by a 5-HT₆ receptor antagonist, confirming the specificity of the response. biorxiv.orgbiorxiv.orgbiorxiv.org Interestingly, while WAY-181187 robustly increased ciliary cAMP, it did not induce a significant change in ciliary Ca²⁺ levels. biorxiv.orgnih.gov These findings demonstrate that the 5-HT₆ receptor on primary cilia signals primarily through the cAMP pathway. The ability to simultaneously measure both cAMP and Ca²⁺ dynamics within the same cilium provides a powerful approach to dissecting the intricacies of ciliary signaling. biorxiv.orgnih.gov
Table 2: Fluorescent Biosensors Used in WAY-181187 Ciliary Signaling Research
Future Research Directions and Preclinical Therapeutic Implications
Elucidating Novel Intracellular Signaling Mechanisms Downstream of 5-HT6 Receptor Activation
While it is established that 5-HT6 receptors are positively coupled to adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), recent research suggests a more complex signaling cascade. caymanchem.comresearchgate.net Future studies are crucial to unravel the full spectrum of these downstream pathways.
Key areas for future investigation include:
Fyn Kinase Pathway: Activation of 5-HT6 receptors has been shown to stimulate Fyn, a non-receptor tyrosine kinase. en-journal.orgmedchemexpress.com Further research is needed to understand the precise mechanisms of this interaction and its functional consequences, particularly in the context of neurodevelopment and synaptic plasticity. nih.gov
Extracellular Signal-Regulated Kinase (ERK1/2) Pathway: WAY-181187 has been demonstrated to increase the activation of ERK1/2. en-journal.orgmedchemexpress.com Elucidating the upstream regulators and downstream effectors of this pathway will provide valuable insights into the receptor's role in cellular processes like gene expression and neuronal survival.
Mammalian Target of Rapamycin (mTOR) Signaling: The 5-HT6 receptor has been linked to the mTOR signaling pathway, which is critical for cell growth, proliferation, and survival. researchgate.netnih.gov Understanding how WAY-181187 modulates this pathway could have significant implications for its potential therapeutic use in disorders with aberrant mTOR signaling. anr.fr
Investigation of WAY-181187 Oxalate (B1200264) in Additional Preclinical Models of CNS Disorders
The observed effects of WAY-181187 on neurotransmitter systems suggest its potential relevance in a range of CNS disorders beyond what has already been explored.
| CNS Disorder | Rationale for Investigation | Potential Preclinical Models |
| Anxiety Disorders | WAY-181187 has shown anxiolytic-like effects in some preclinical models, potentially through its modulation of GABAergic neurotransmission. caymanchem.comen-journal.org | Elevated plus-maze, light-dark box, Vogel conflict test. en-journal.org |
| Obsessive-Compulsive Disorder (OCD) | The compound has been shown to reduce adjunctive drinking behavior in a rat model of OCD. nih.gov | Schedule-induced polydipsia, marble-burying test. caymanchem.comnih.gov |
| Schizophrenia | While antagonists are more commonly studied for cognitive deficits in schizophrenia, the complex effects of agonists on various neurotransmitter systems warrant further investigation, particularly in combination with antipsychotics. mdpi.comresearchgate.netlarvol.comdntb.gov.ua | Neurodevelopmental models (e.g., social isolation rearing), pharmacological models (e.g., phencyclidine administration). researchgate.net |
Development of Next-Generation 5-HT6 Receptor Agonists with Optimized Preclinical Profiles
While WAY-181187 is a potent and selective tool, the development of next-generation 5-HT6 receptor agonists with improved pharmacological properties is a key future direction. nih.gov This includes designing compounds with:
Enhanced Selectivity: Minimizing off-target effects is crucial for therapeutic applications. tocris.com
Partial Agonism: Partial agonists can offer a more nuanced modulation of receptor activity, potentially reducing the risk of adverse effects associated with full agonism.
Biased Agonism: Developing agonists that preferentially activate specific downstream signaling pathways (e.g., Fyn vs. cAMP) could lead to more targeted therapeutic effects.
The ongoing exploration of the structure-activity relationships of 5-HT6 receptor ligands will be instrumental in achieving these goals. gu.se
Understanding Complex Modulation of Neurotransmitter Networks by 5-HT6 Receptor Agonism
WAY-181187 has been shown to exert complex and region-specific effects on various neurotransmitter systems. nih.gov A deeper understanding of this modulation is essential for predicting its therapeutic effects and potential side effects.
Key Research Findings on Neurotransmitter Modulation by WAY-181187:
| Neurotransmitter | Effect of WAY-181187 | Brain Region(s) | Citation |
| GABA | Increased extracellular levels | Frontal cortex, Dorsal hippocampus, Striatum, Amygdala | researchgate.netnih.govmdpi.com |
| Glutamate (B1630785) | Attenuated stimulated release (in vitro) | Hippocampal slices | nih.gov |
| Dopamine (B1211576) | Decreased levels | Frontal cortex | nih.govresearchgate.net |
| Serotonin (B10506) (5-HT) | Decreased levels | Frontal cortex | nih.govresearchgate.net |
| Norepinephrine (B1679862) | No significant alteration | Frontal cortex | nih.gov |
Future research should employ advanced techniques like in vivo microdialysis coupled with electrophysiology to dissect the intricate interplay between 5-HT6 receptor activation and the broader neurotransmitter network. en-journal.org Investigating how WAY-181187 affects the firing patterns of different neuronal populations will also be crucial. mdpi.com
Potential Applications in Preclinical Models of Neurodevelopmental and Neurodegenerative Disorders
The involvement of the 5-HT6 receptor in neurodevelopmental processes and its expression in brain regions affected by neurodegeneration suggest that WAY-181187 could be a valuable tool in studying these conditions. researchgate.netcsusb.eduescholarship.org
Neurodevelopmental Disorders: Given the role of serotonin in brain development, investigating the effects of WAY-181187 in preclinical models of disorders like autism spectrum disorder could yield important insights. plos.orgbiorxiv.org Research has already begun to explore the role of autism-related genes in enteric neuron development, a process where serotonin signaling is key. escholarship.orgbiorxiv.org
Neurodegenerative Disorders: While 5-HT6 receptor antagonists have been the primary focus for cognitive enhancement in Alzheimer's disease, the complex actions of agonists warrant investigation. nih.govnih.gov For instance, the modulation of Fyn kinase by 5-HT6 receptor activation could be relevant to the pathophysiology of Alzheimer's disease. en-journal.org The development of advanced 3D cell culture models of neurodegenerative diseases will provide a powerful platform for screening compounds like WAY-181187. inventia.life
Q & A
Basic Research Questions
Q. What experimental models are commonly used to study the neurochemical effects of WAY 181187 oxalate, and what criteria determine their selection?
- Methodological Answer : In vivo rodent models (e.g., rats) are standard for assessing behavioral and neurotransmitter release dynamics (e.g., GABA, dopamine) in regions like the prefrontal cortex and hippocampus. In vitro models, such as hippocampal slice preparations, are employed to evaluate electrophysiological effects (e.g., long-term potentiation (LTP) attenuation). Model selection depends on the research objective: in vivo models are prioritized for systemic neurotransmitter modulation studies, while in vitro models isolate receptor-specific mechanisms .
Q. What analytical techniques are critical for quantifying this compound’s impact on neurotransmitter release?
- Methodological Answer : High-performance liquid chromatography (HPLC) paired with electrochemical detection is used to measure extracellular dopamine and serotonin levels in microdialysates. For GABA and glutamate, fluorometric or colorimetric assays (e.g., enzyme-linked immunosorbent assays) are applied to tissue homogenates. Electrophysiological recordings (e.g., field potential measurements in hippocampal slices) assess LTP changes. Statistical validation requires repeated-measures ANOVA to account for temporal variations in neurotransmitter release .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings regarding 5-HT6 receptor localization and agonist-mediated cognitive effects?
- Methodological Answer : Discrepancies arise from limited 5-HT6 receptor expression on cholinergic/glutamatergic neurons versus indirect GABAergic modulation. To address this, combine receptor-binding assays (e.g., radioligand displacement studies) with immunohistochemistry to map receptor distribution. Parallel experiments using selective GABA receptor antagonists (e.g., bicuculline) can isolate indirect pathways. Computational modeling of receptor signaling cascades (e.g., cAMP/PKA/CREB pathways) may further clarify mechanisms .
Q. What experimental controls are essential when studying this compound’s dual effects on LTP and memory consolidation?
- Methodological Answer : Include (1) vehicle controls (e.g., saline/oxalate buffer) to rule out solvent interference, (2) positive controls (e.g., 5-HT6 antagonists like SB 399885) to confirm receptor specificity, and (3) sham-operated animals in in vivo studies to control for surgical stress. For LTP experiments, baseline synaptic transmission must be stabilized pre-drug application. Data normalization to baseline and blinding during analysis reduce observer bias .
Q. How should researchers design studies to differentiate direct receptor activation from downstream second-messenger effects?
- Methodological Answer : Use genetic knockout models (e.g., 5-HT6 receptor-deficient mice) to isolate receptor-dependent effects. Pharmacological inhibition of downstream targets (e.g., PDE4 inhibitors to block cAMP degradation) can test second-messenger contributions. Time-course experiments comparing acute vs. chronic drug administration distinguish immediate receptor effects from delayed signaling adaptations. Western blotting or qPCR for CREB phosphorylation/gene expression provides molecular validation .
Data Analysis and Contradiction Resolution
Q. What statistical approaches are recommended for analyzing conflicting data on this compound’s region-specific neurotransmitter modulation?
- Methodological Answer : Multivariate analysis (e.g., MANOVA) accounts for correlated outcomes across brain regions (e.g., cortex vs. striatum). Post hoc tests (e.g., Tukey’s HSD) identify regional differences. Meta-analysis of published datasets can resolve contradictions by evaluating effect sizes and publication bias. Sensitivity analyses (e.g., excluding outlier studies) ensure robustness .
Q. How can researchers address variability in cognitive outcomes across species or strains treated with this compound?
- Methodological Answer : Standardize protocols for species/strain selection (e.g., Sprague-Dawley vs. Wistar rats) and environmental factors (e.g., housing conditions). Use cross-species translational models (e.g., Morris water maze for spatial memory) to compare outcomes. Mixed-effects models adjust for inter-individual variability. Pre-registration of hypotheses and analysis plans reduces Type I errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
